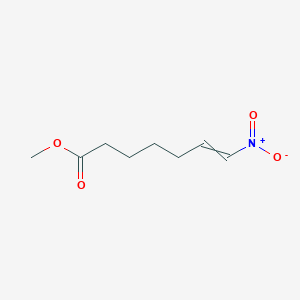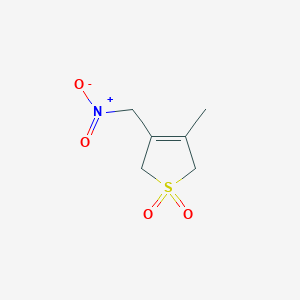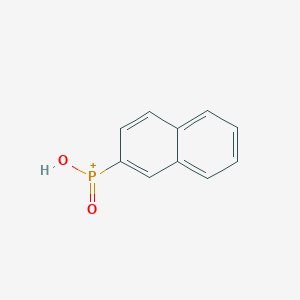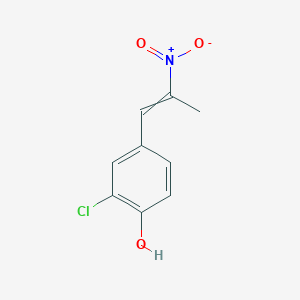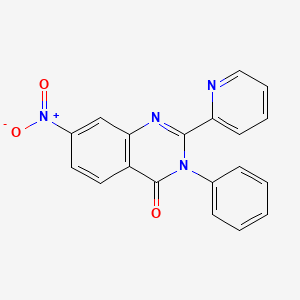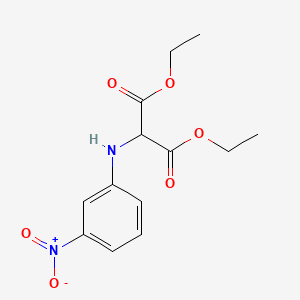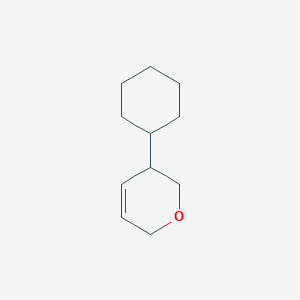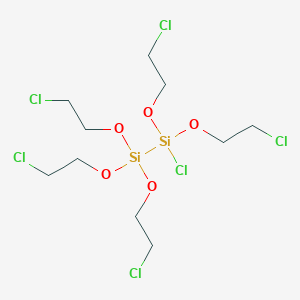![molecular formula C23H26NO6- B14593613 2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate CAS No. 61096-56-8](/img/structure/B14593613.png)
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate is a complex organic compound characterized by its unique structure, which includes an ethyl group, a hexyloxyphenyl group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate typically involves multiple steps, starting with the preparation of the hexyloxyphenyl derivative This is followed by the formation of the imine linkage through a condensation reaction with an aldehyde
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of potentially hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The carbonate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary or secondary amines.
Substitution: Urethanes or carbamates, depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate involves its interaction with specific molecular targets. The imine linkage can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The carbonate ester group can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl phenyl carbonate
- Hexyl phenyl carbonate
- Methylidene phenyl carbonate
Uniqueness
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the hexyloxyphenyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to simpler carbonate esters.
Properties
CAS No. |
61096-56-8 |
|---|---|
Molecular Formula |
C23H26NO6- |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[2-ethyl-4-[(4-hexoxyphenyl)methylideneamino]oxycarbonylphenyl] carbonate |
InChI |
InChI=1S/C23H27NO6/c1-3-5-6-7-14-28-20-11-8-17(9-12-20)16-24-30-22(25)19-10-13-21(29-23(26)27)18(4-2)15-19/h8-13,15-16H,3-7,14H2,1-2H3,(H,26,27)/p-1 |
InChI Key |
ZZEFQMWOUFNWHY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NOC(=O)C2=CC(=C(C=C2)OC(=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


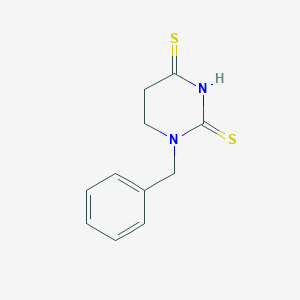
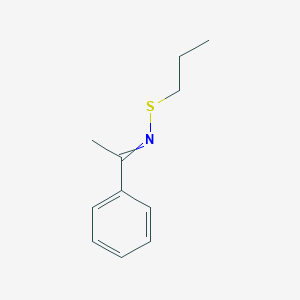

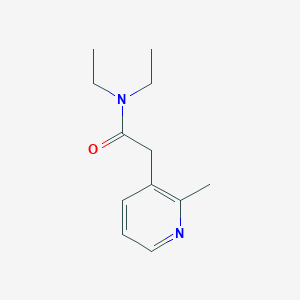
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
